Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate
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Description
Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a useful research compound. Its molecular formula is C17H21N5O8S and its molecular weight is 455.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Oximes, for instance, are formed in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given the diverse biological activities associated with thiazole-containing compounds , it is likely that multiple pathways are affected.
Result of Action
Compounds with a thiazole ring have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S.C2H2O4/c1-3-23-13(22)4-11-8-25-15(17-11)18-12(21)7-20-5-10(6-20)14-16-9(2)19-24-14;3-1(4)2(5)6/h8,10H,3-7H2,1-2H3,(H,17,18,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVQQXRALKXMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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